molecular formula C20H20Cl2N2O2 B11069462 2-[(cyclohexylcarbonyl)amino]-N-(2,4-dichlorophenyl)benzamide

2-[(cyclohexylcarbonyl)amino]-N-(2,4-dichlorophenyl)benzamide

Cat. No.: B11069462
M. Wt: 391.3 g/mol
InChI Key: LQYZVNGZYKBJNE-UHFFFAOYSA-N
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Description

2-[(cyclohexylcarbonyl)amino]-N-(2,4-dichlorophenyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a cyclohexylcarbonyl group, a dichlorophenyl group, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(cyclohexylcarbonyl)amino]-N-(2,4-dichlorophenyl)benzamide typically involves the condensation of 2,4-dichloroaniline with cyclohexylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with benzoyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(cyclohexylcarbonyl)amino]-N-(2,4-dichlorophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or thiobenzamides.

Scientific Research Applications

2-[(cyclohexylcarbonyl)amino]-N-(2,4-dichlorophenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(cyclohexylcarbonyl)amino]-N-(2,4-dichlorophenyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(cyclohexylcarbonyl)amino]-N-(2,4-dichlorophenyl)benzamide is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications.

Properties

Molecular Formula

C20H20Cl2N2O2

Molecular Weight

391.3 g/mol

IUPAC Name

2-(cyclohexanecarbonylamino)-N-(2,4-dichlorophenyl)benzamide

InChI

InChI=1S/C20H20Cl2N2O2/c21-14-10-11-18(16(22)12-14)24-20(26)15-8-4-5-9-17(15)23-19(25)13-6-2-1-3-7-13/h4-5,8-13H,1-3,6-7H2,(H,23,25)(H,24,26)

InChI Key

LQYZVNGZYKBJNE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=CC=C2C(=O)NC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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